molecular formula C6H11Cl2F2N3 B13517298 2,2-difluoro-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride

2,2-difluoro-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride

Cat. No.: B13517298
M. Wt: 234.07 g/mol
InChI Key: DXEZWAVSNZWWEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-difluoro-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride: is a chemical compound with the following properties:

    IUPAC Name: this compound

    Molecular Formula: C₆H₉F₂N₃·2HCl

    Molecular Weight: 234.08 g/mol

    CAS Number: 2613384-44-2

    MDL Number: MFCD33031602

Chemical Reactions Analysis

Reactions::

    Fluorination: The compound contains two fluorine atoms, suggesting that it may undergo fluorination reactions.

    Amination: The presence of an amine group (NH₂) indicates potential reactivity in amination reactions.

    Substitution: The pyrazole ring could participate in substitution reactions.

Common Reagents and Conditions::

    Fluorination: Reagents like hydrogen fluoride (HF) or fluorinating agents (e.g., Selectfluor) may be used.

    Amination: Amines (e.g., methylamine) and appropriate coupling agents (e.g., EDC/HOBt) can be employed.

    Substitution: Various nucleophiles (e.g., alkoxides, halides) may be used.

Major Products:: The major products would depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Medicinal Chemistry: It could serve as a building block for drug discovery.

    Biological Research: Investigating its effects on cellular processes.

    Industry: As a precursor for other compounds.

Mechanism of Action

The exact mechanism of action remains to be elucidated. Further research is needed to understand its molecular targets and pathways.

Comparison with Similar Compounds

Remember, scientific advancements may reveal more about this compound over time

Properties

Molecular Formula

C6H11Cl2F2N3

Molecular Weight

234.07 g/mol

IUPAC Name

2,2-difluoro-2-(1-methylpyrazol-3-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C6H9F2N3.2ClH/c1-11-3-2-5(10-11)6(7,8)4-9;;/h2-3H,4,9H2,1H3;2*1H

InChI Key

DXEZWAVSNZWWEV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(CN)(F)F.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.